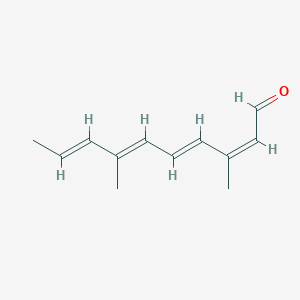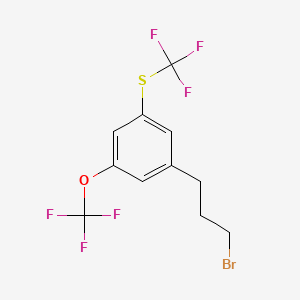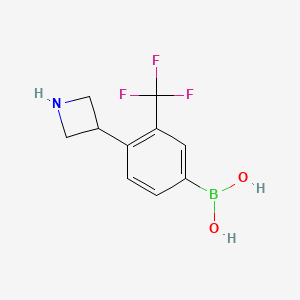
(4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. The compound contains an azetidine ring, a trifluoromethyl group, and a boronic acid moiety, making it a versatile building block for various chemical transformations and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the coupling of an azetidine derivative with a trifluoromethyl-substituted phenylboronic acid. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is performed under mild conditions using a palladium catalyst, a base, and an appropriate solvent . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent quality. The use of advanced catalytic systems and automated reactors can further enhance the scalability and reproducibility of the synthesis .
化学反应分析
Types of Reactions
(4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The azetidine ring can be reduced under specific conditions to yield different nitrogen-containing compounds.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation with high selectivity and yield .
Major Products
The major products formed from these reactions include boronic esters, amines, alcohols, and other functionalized derivatives. These products can be further utilized in various chemical and biological applications .
科学研究应用
(4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of (4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool for enzyme inhibition and molecular recognition. The azetidine ring and trifluoromethyl group contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .
相似化合物的比较
Similar Compounds
(4-(Azetidin-3-yl)phenyl)boronic acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
(3-(Trifluoromethyl)phenyl)boronic acid: Lacks the azetidine ring, affecting its stability and interaction with biological targets.
(4-(Azetidin-3-yl)-3-(methyl)phenyl)boronic acid: Contains a methyl group instead of a trifluoromethyl group, leading to variations in chemical properties and uses.
Uniqueness
The presence of both the azetidine ring and the trifluoromethyl group in (4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid makes it unique among boronic acid derivatives. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C10H11BF3NO2 |
|---|---|
分子量 |
245.01 g/mol |
IUPAC 名称 |
[4-(azetidin-3-yl)-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H11BF3NO2/c12-10(13,14)9-3-7(11(16)17)1-2-8(9)6-4-15-5-6/h1-3,6,15-17H,4-5H2 |
InChI 键 |
WMIIGBRAKPSQLT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)C2CNC2)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


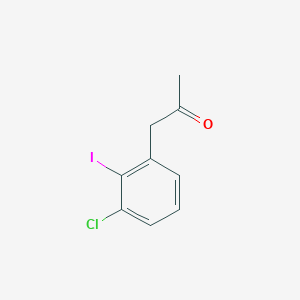
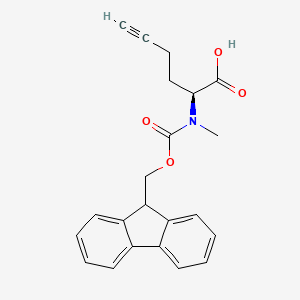

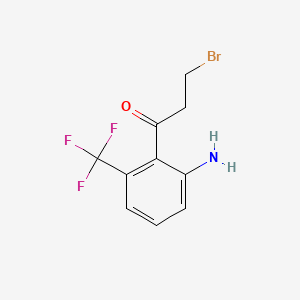

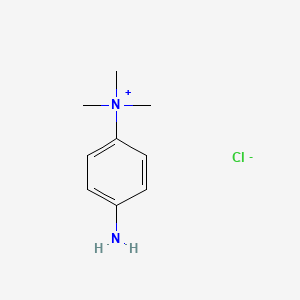

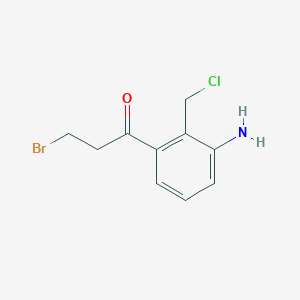

![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)

![Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate](/img/structure/B14071857.png)
